![molecular formula C8H8N2O2 B8457696 N-methoxyfuro[2,3-c]pyridin-7-amine](/img/structure/B8457696.png)
N-methoxyfuro[2,3-c]pyridin-7-amine
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Description
N-methoxyfuro[2,3-c]pyridin-7-amine is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What synthetic routes are effective for preparing N-methoxyfuro[2,3-c]pyridin-7-amine?
Methodological Answer:
The core furopyridine scaffold can be synthesized via cyclization of substituted pyridine precursors. For example, describes the synthesis of 2-butylfuro[2,3-c]pyridin-7-amine using cyclization and substitution steps. To introduce the methoxy group, a nucleophilic substitution reaction could replace a leaving group (e.g., halogen) at the 7-position with methoxyamine under basic conditions. Key steps include:
- Precursor preparation : Start with halogenated furo[2,3-c]pyridine derivatives.
- Substitution : React with methoxyamine hydrochloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product.
Q. Basic: How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.0–8.5 ppm) and methoxy protons (δ ~3.8 ppm). Compare with analogous compounds like 2-butylfuro[2,3-c]pyridin-7-amine, where aromatic protons resonate at δ 7.80 and 6.85 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For example, reports HRMS data for a related compound with a 0.0125 ppm deviation.
- X-ray crystallography : Resolve tautomeric forms or regiochemical ambiguities, as demonstrated for pyridopyrimidine derivatives in .
Q. Advanced: How can reaction conditions be optimized to minimize by-products during methoxy substitution?
Methodological Answer:
- Solvent selection : Use DMF or DMSO to stabilize intermediates and enhance nucleophilicity. highlights DMF’s role in improving yields for furopyrimidine derivatives.
- Temperature control : Maintain 60–80°C to balance reaction rate and side reactions (e.g., over-oxidation).
- Catalysis : Add catalytic Cu(I) or Pd(0) to facilitate substitution, as seen in pyrrolo-pyridine syntheses ().
- By-product analysis : Use LC-MS to detect impurities (e.g., demethylated products) and adjust stoichiometry or reaction time .
Q. Advanced: How should researchers address contradictory NMR data in structural elucidation?
Methodological Answer:
Contradictions may arise from tautomerism or impurities. For example:
- Tautomeric equilibria : The furopyridine ring may exhibit keto-enol tautomerism, shifting proton signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to observe dynamic behavior .
- Impurity identification : Compare HRMS and HPLC retention times with standards. reports using silica gel chromatography to purify cytotoxic pyrrolo-isoquinolines, achieving >95% purity.
- Computational validation : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .
Q. Advanced: What biological targets are plausible for this compound based on structural analogs?
Methodological Answer:
- TLR8 modulation : shows 2-butylfuro[2,3-c]pyridin-7-amine’s selectivity for human TLR8 in NF-κB reporter assays. The methoxy group may enhance solubility and target engagement.
- Kinase inhibition : Pyrrolo-pyridine derivatives () inhibit kinases like AKT. Perform kinase profiling using radiometric or fluorescence-based assays.
- Cytotoxicity screening : Test against cancer cell lines (e.g., ovarian A2780) using MTT assays, as in . Optimize dosing based on IC50 values and apoptotic markers (e.g., caspase-3 activation) .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-methoxyfuro[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C8H8N2O2/c1-11-10-8-7-6(2-4-9-8)3-5-12-7/h2-5H,1H3,(H,9,10) |
InChI Key |
IMUDHPKXGYMKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=NC=CC2=C1OC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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